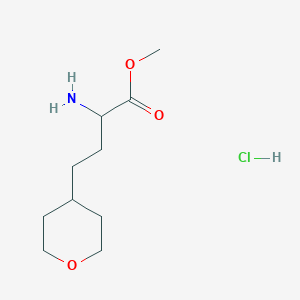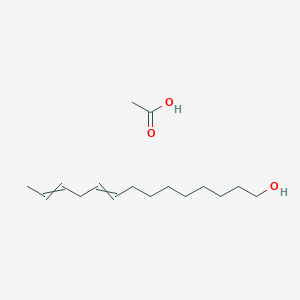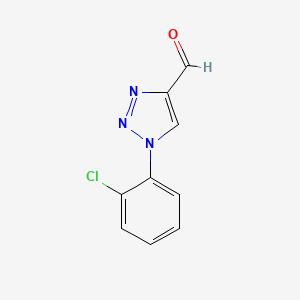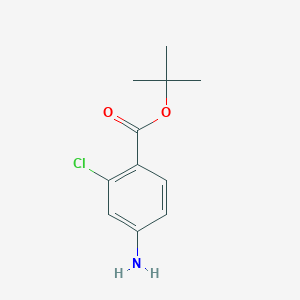![molecular formula C10H18O B1424419 Spiro[3.5]nonan-7-ylmethanol CAS No. 1082373-80-5](/img/structure/B1424419.png)
Spiro[3.5]nonan-7-ylmethanol
Descripción general
Descripción
Spiro[35]nonan-7-ylmethanol is a spirocyclic compound with the molecular formula C10H18O It features a unique spiro structure, where two rings are connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Spiro[3.5]nonan-7-ylmethanol can be synthesized through several methods. One common approach involves the reaction of spiro[3.5]nonan-7-one with a reducing agent such as sodium borohydride in an alcohol solvent. This reduction process yields this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the reduction of spiro[3.5]nonan-7-one using a suitable reducing agent under controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form spiro[3.5]nonan-7-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to spiro[3.5]nonan-7-ylmethane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Spiro[3.5]nonan-7-one.
Reduction: Spiro[3.5]nonan-7-ylmethane.
Substitution: Spiro[3.5]nonan-7-yl chloride.
Aplicaciones Científicas De Investigación
Spiro[3.5]nonan-7-ylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which spiro[3.5]nonan-7-ylmethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, in biological systems, it may modulate enzyme activity or receptor binding, leading to its observed biological effects .
Comparación Con Compuestos Similares
Spiro[4.4]nonane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiro[5.5]undecane: A larger spirocyclic compound with additional carbon atoms in the rings.
Uniqueness: Spiro[3.5]nonan-7-ylmethanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds .
Propiedades
IUPAC Name |
spiro[3.5]nonan-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-8-9-2-6-10(7-3-9)4-1-5-10/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUQBTXXIUBCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1424340.png)









![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1424358.png)

